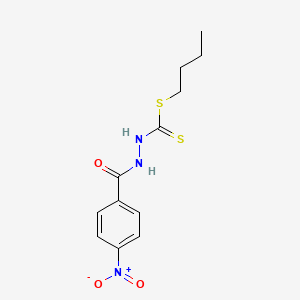
Butyl 3-(p-nitrobenzoyl)-dithiocarbazate
Cat. No. B8365313
M. Wt: 313.4 g/mol
InChI Key: MBNOIYYREXXCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04667020
Procedure details


85.9 parts n-butyl bromide are added to a suspension of 91 parts of potassium dithiocarbazate in 900 parts of N-methylpyrrolidone, while cooling with ice, and the mixture is then stirred for 2 hours at room temperature. Thereafter, 116.7 parts of p-nitrobenzoyl chloride are added while cooling with ice, stirring is continued for a further 2 hours at room temperature, and the reaction mixture is poured into 3,000 parts of ice water. The butyl 3-(p-nitrobenzoyl)-dithiocarbazate initially obtained as an oil crystallizes on standing overnight, and is then filtered off under suction and washed with water. The residue is sucked thoroughly dry and then introduced into 1,000 parts of concentrated sulfuric acid, the mixture is stirred for 1 hour at 50° C. and then poured into 3,000 parts of ice water, and the precipitate is filtered off under suction, dried, and recrystallized from glacial acetic acid. 130 parts (70% of theory) of pure 2-butylthio-5-(p-nitrophenyl)-1,3,4-thiadiazole of melting point 140° C. are obtained.

[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[C:6]([S-:10])(=[S:9])[NH:7][NH2:8].[K+].[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13]>CN1CCCC1=O>[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:8][NH:7][C:6]([S:10][CH2:1][CH2:2][CH2:3][CH3:4])=[S:9])=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Br
|
[Compound]
|
Name
|
91
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(NN)(=S)[S-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for a further 2 hours at room temperature
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NNC(=S)SCCCC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
